molecular formula C29H48O3 B13439060 4beta-Hydroxy Cholesterol-d7 4-Acetate

4beta-Hydroxy Cholesterol-d7 4-Acetate

Cat. No.: B13439060
M. Wt: 451.7 g/mol
InChI Key: CPAJTVKFJMIGFR-XOBJRHKLSA-N
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Description

4beta-Hydroxy Cholesterol-d7 4-Acetate is a deuterium-labeled derivative of 4beta-Hydroxy Cholesterol. This compound is often used as an internal standard in various analytical applications, particularly in studies involving cholesterol metabolism and synthesis. The deuterium labeling allows for precise quantification and tracking in complex biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4beta-Hydroxy Cholesterol-d7 4-Acetate typically involves the deuteration of 4beta-Hydroxy Cholesterol followed by acetylation. The deuteration process replaces hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions. The acetylation step involves reacting the deuterated 4beta-Hydroxy Cholesterol with acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure the consistency and quality of the final product. The production is carried out under stringent quality control measures to meet the standards required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

4beta-Hydroxy Cholesterol-d7 4-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4beta-Hydroxy Cholesterol-d7 4-Acetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4beta-Hydroxy Cholesterol-d7 4-Acetate involves its role as a labeled internal standard. The deuterium atoms in the compound allow for precise tracking and quantification in mass spectrometry-based analyses. This helps in understanding the metabolism and synthesis pathways of cholesterol in biological systems. The compound interacts with various enzymes and receptors involved in cholesterol metabolism, providing insights into the molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4beta-Hydroxy Cholesterol-d7 4-Acetate is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. This makes it particularly valuable in studies requiring accurate quantification and tracking of cholesterol metabolism and synthesis .

Properties

Molecular Formula

C29H48O3

Molecular Weight

451.7 g/mol

IUPAC Name

[(3S,4R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27-,28-,29-/m1/s1/i1D3,2D3,18D

InChI Key

CPAJTVKFJMIGFR-XOBJRHKLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C

Origin of Product

United States

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